REACTION_CXSMILES
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[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2].[NH2:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(Cl)Cl>[Cl:21][C:18]1[CH:17]=[C:8]2[C:7](=[CH:20][CH:19]=1)[NH:6][C:4](=[O:5])[N:3]([CH2:1][CH3:2])[C:9]2([OH:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
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Name
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|
Quantity
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31.7 mL
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Type
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reactant
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Smiles
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C(C)N=C=O
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Name
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|
Quantity
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46.3 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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the solid portion was collected on
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Type
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FILTRATION
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Details
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a filter
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Type
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WASH
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Details
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washed with methylene chloride
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Name
|
|
Type
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product
|
Smiles
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ClC=1C=C2C(N(C(NC2=CC1)=O)CC)(C1=CC=CC=C1)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.72 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |